molecular formula C9H7BrN2S B2558727 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole CAS No. 138128-82-2

5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole

Cat. No.: B2558727
CAS No.: 138128-82-2
M. Wt: 255.13
InChI Key: NBUAKQXELSGMIF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromomethyl group and a phenyl group attached to the thiadiazole ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole typically involves the bromomethylation of 3-phenyl-1,2,4-thiadiazole. One common method includes the reaction of 3-phenyl-1,2,4-thiadiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted thiadiazoles, such as azidomethyl, thiomethyl, or aminomethyl derivatives.

    Oxidation and Reduction: Oxidation can lead to sulfoxides or sulfones, while reduction can yield thiadiazoline derivatives.

Scientific Research Applications

5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole involves its interaction with biological molecules through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The thiadiazole ring can also interact with various molecular targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole
  • 5-(Fluoromethyl)-3-phenyl-1,2,4-thiadiazole
  • 5-(Iodomethyl)-3-phenyl-1,2,4-thiadiazole

Uniqueness

5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUAKQXELSGMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138128-82-2
Record name 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole
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